(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-8-7-18-11-4-3-10(25(2,20)21)9-13(11)24-15(18)17-14(19)12-5-6-16-23-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKIFSRWZGILGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin. Tyrosinase inhibitors are often used in cosmetics and treatments for pigmentation disorders.
Mode of Action
The compound interacts with tyrosinase, inhibiting its activity. This inhibition is achieved through the formation of three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase. This interaction is stronger than that of kojic acid, a well-known competitive tyrosinase inhibitor.
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in the skin, hair, and eyes. By inhibiting tyrosinase, the compound prevents melanin accumulation, thereby inhibiting pigmentation disorders.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole and heterocyclic derivatives, emphasizing synthetic pathways, physicochemical properties, and functional group contributions.
Structural Analogues from Thiadiazolylidene and Benzothiazole Families
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
- Key Features :
- Thiadiazolylidene core with phenyl and isoxazole substituents.
- Benzamide group instead of carboxamide.
- Synthesis: Reacted enaminone derivatives with hydroxylamine hydrochloride (70% yield) .
- Physicochemical Data :
- Melting point: 160°C.
- IR: C=O stretch at 1606 cm⁻¹.
- MS: Base peak at m/z 105 (100% intensity).
- Comparison : The absence of a methylsulfonyl group reduces polarity compared to the target compound. The phenyl-thiadiazolylidene system may limit solubility but enhance aromatic stacking interactions .
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
- Key Features :
- Pyridine ring with acetyl and methyl substituents.
- Dual carbonyl groups (IR: 1679, 1605 cm⁻¹).
- Physicochemical Data :
- Melting point: 290°C.
- MS: Base peak at m/z 76 (100% intensity).
- However, the higher melting point suggests stronger intermolecular forces, which may reduce bioavailability compared to the target compound .
Thiazole-Containing Pharmacopeial Compounds
Thiazol-5-ylmethyl Ureido Derivatives (e.g., PF 43(1) compounds)
- Key Features :
- Comparison : These compounds exhibit significantly higher molecular weights (>500 g/mol) and multifunctional side chains, which may enhance protease resistance but complicate synthetic scalability. The target compound’s simpler structure (with methylsulfonyl and methoxyethyl groups) offers a balance between stability and synthetic feasibility .
Functional Group Contributions
| Group | Target Compound | Compound 6 | Compound 8a |
|---|---|---|---|
| Core Heterocycle | Benzo[d]thiazole | Thiadiazolylidene | Thiadiazolylidene + Pyridine |
| Solubility-Enhancing Group | Methylsulfonyl (polar, electron-withdrawing) | None | Acetyl (moderate polarity) |
| Pharmacokinetic Modifier | 2-Methoxyethyl (lipophilicity control) | Phenyl (lipophilic) | Methyl (lipophilic) |
| Hydrogen-Bond Donor/Acceptor | Isoxazole carboxamide | Benzamide | Dual carbonyl groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
